

Catalytic Enantioselective Corey-Chaykovsky Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trimethylsulfoxonium

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The Corey-Chaykovsky reaction is a cornerstone of organic synthesis, enabling the formation of three-membered rings such as epoxides, cyclopropanes, and aziridines from carbonyl compounds, enones, and imines, respectively, through the action of sulfur ylides.^{[1][2][3]} The development of catalytic and enantioselective variants has significantly broadened the scope and utility of this transformation, providing access to chiral building blocks crucial for the synthesis of complex molecules and pharmaceuticals.^{[2][4]}

This document provides detailed application notes and experimental protocols for two key catalytic enantioselective Corey-Chaykovsky reactions: the epoxidation of ketones and the cyclopropanation of enones.

Catalytic Enantioselective Epoxidation of Ketones

The asymmetric epoxidation of ketones via the Corey-Chaykovsky reaction is a powerful method for the synthesis of chiral 2,2-disubstituted terminal epoxides, which are valuable intermediates for the preparation of chiral tertiary alcohols.^{[1][5]} A highly effective catalytic system for this transformation utilizes a heterobimetallic lanthanum-lithium-BINOL (LLB) complex.^{[5][6]}

Key Features:

- High Enantioselectivity: Achieves excellent enantiomeric excess (ee) for a broad range of methyl ketones.[5][7]
- Mild Reaction Conditions: The reaction proceeds smoothly at room temperature.[5][7]
- Catalytic Process: Utilizes a chiral catalyst in substoichiometric amounts.[5]

Data Presentation

Table 1: Catalytic Asymmetric Epoxidation of Aryl Methyl Ketones using a La-Li₃-(R)-BINOL Complex (LLB)[5][7]

Entry	Ketone Substrate	Product	Yield (%)	ee (%)
1	Acetophenone	2-methyl-2-phenyloxirane	>99	95
2	4'-Methoxyacetophenone	2-(4-methoxyphenyl)-2-methyloxirane	>99	97
3	4'-Chloroacetophenone	2-(4-chlorophenyl)-2-methyloxirane	98	94
4	3'-Chloroacetophenone	2-(3-chlorophenyl)-2-methyloxirane	99	92
5	2'-Chloroacetophenone	2-(2-chlorophenyl)-2-methyloxirane	94	95
6	4'-Trifluoromethylacetophenone	2-methyl-2-(4-(trifluoromethyl)phenyl)oxirane	99	93
7	2-Naphthyl methyl ketone	2-methyl-2-(naphthalen-2-yl)oxirane	99	96

Experimental Protocols

Protocol 1: Preparation of the La-Li₃-(R)-BINOL (LLB) Catalyst (in situ)

This protocol describes the in situ preparation of the LLB catalyst.

Materials:

- (R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL)
- Lanthanum(III) isopropoxide (La(O-i-Pr)₃)
- n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous toluene
- Argon or nitrogen atmosphere

Procedure:

- To a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (3.0 equiv. relative to La).
- Add anhydrous THF to dissolve the BINOL.
- Cool the solution to 0 °C in an ice bath.
- Slowly add n-BuLi solution (3.0 equiv.) dropwise to the stirred solution.
- Allow the mixture to warm to room temperature and stir for 30 minutes.
- In a separate flame-dried Schlenk flask under argon, add La(O-i-Pr)₃ (1.0 equiv.).
- Add anhydrous THF to suspend the La(O-i-Pr)₃.
- Cool the La(O-i-Pr)₃ suspension to 0 °C.

- Slowly transfer the freshly prepared lithium binaphthoxide solution to the $\text{La}(\text{O-i-Pr})_3$ suspension via cannula.
- Allow the resulting mixture to warm to room temperature and stir for at least 1 hour before use. The resulting suspension is the LLB catalyst solution.

Protocol 2: Catalytic Asymmetric Epoxidation of Acetophenone[5][7]

Materials:

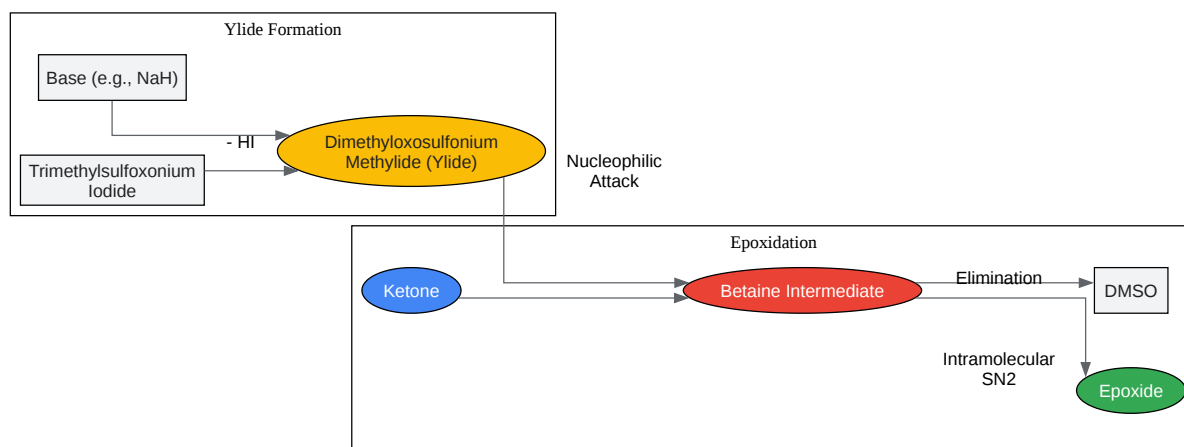
- Acetophenone
- **Trimethylsulfoxonium** iodide
- Sodium hydride (NaH), 60% dispersion in mineral oil
- $\text{La-Li}_3\text{-(R)-BINOL}$ (LLB) catalyst solution (prepared as in Protocol 1)
- Tris(2,4,6-trimethoxyphenyl)phosphine oxide (additive)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous dimethyl sulfoxide (DMSO)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or nitrogen atmosphere

Procedure:

- To a flame-dried Schlenk flask under an argon atmosphere, add **trimethylsulfoxonium** iodide (1.5 equiv.).

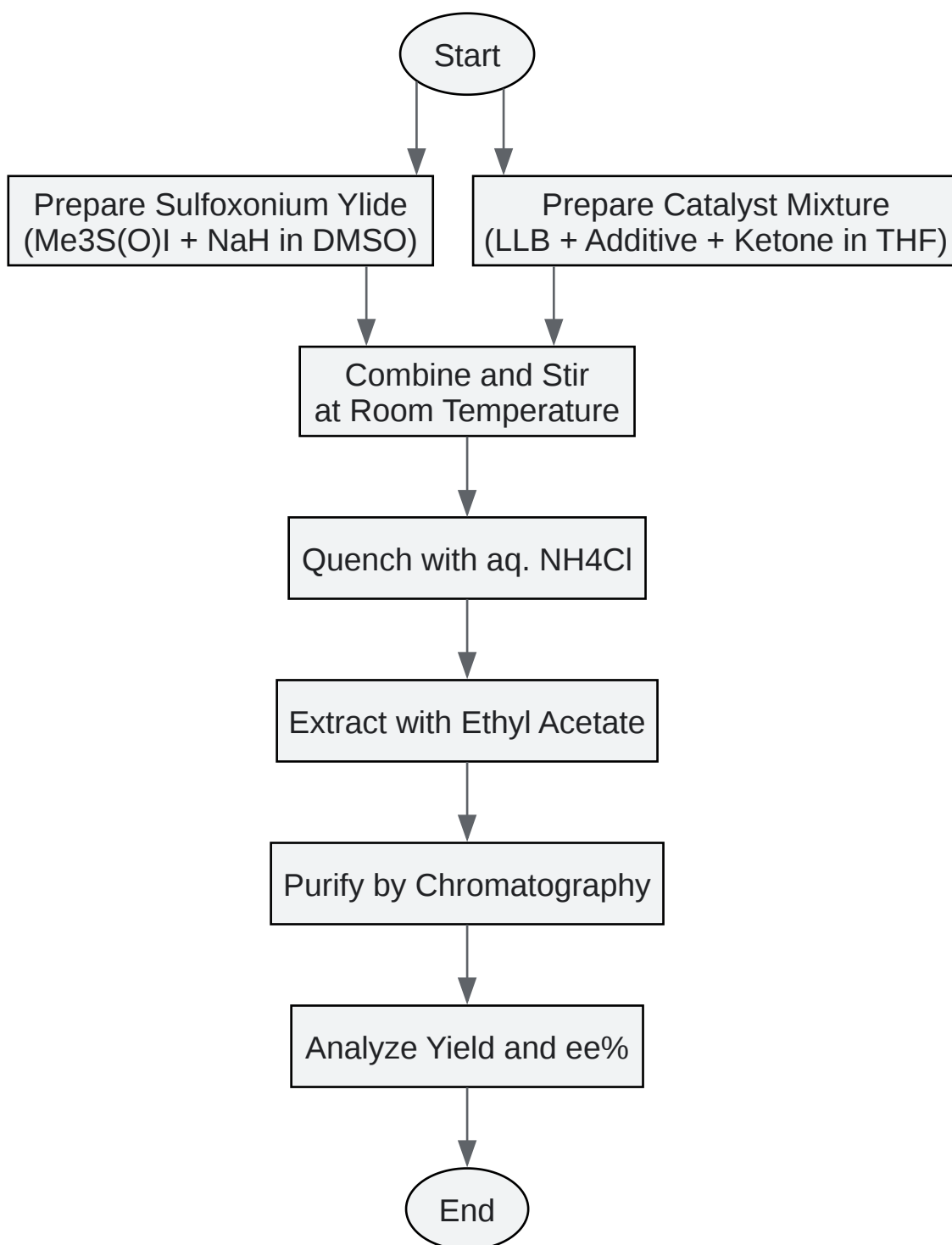
- Add anhydrous DMSO and stir until the salt is fully dissolved.
- Add NaH (1.5 equiv.) portion-wise at room temperature and stir the resulting suspension for 1 hour to generate the sulfoxonium ylide.
- In a separate flame-dried Schlenk flask under argon, add the LLB catalyst solution (0.05 equiv. La).
- Add tris(2,4,6-trimethoxyphenyl)phosphine oxide (0.05 equiv.).
- Add a solution of acetophenone (1.0 equiv.) in anhydrous THF.
- Stir the mixture at room temperature for 10 minutes.
- Slowly add the pre-formed sulfoxonium ylide suspension to the ketone/catalyst mixture via cannula.
- Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours).
- Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.
- Determine the enantiomeric excess by chiral HPLC analysis.

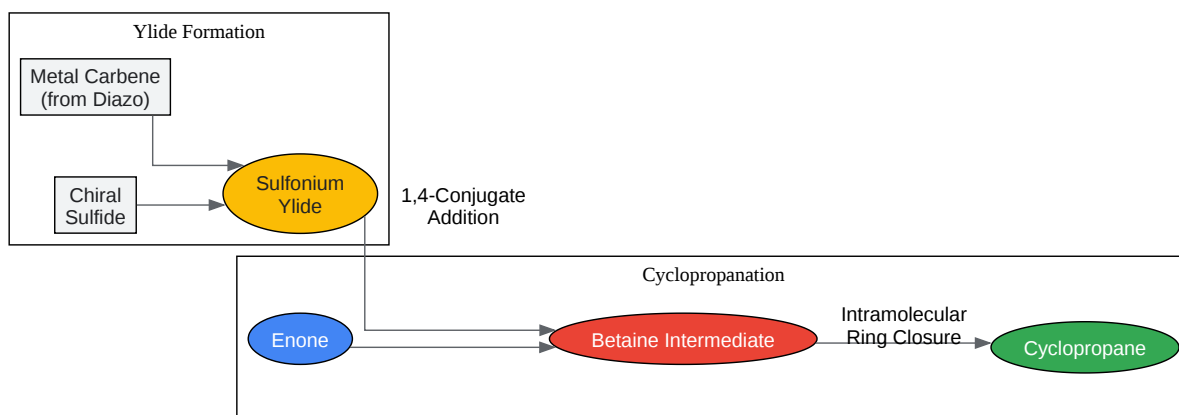
Diagrams

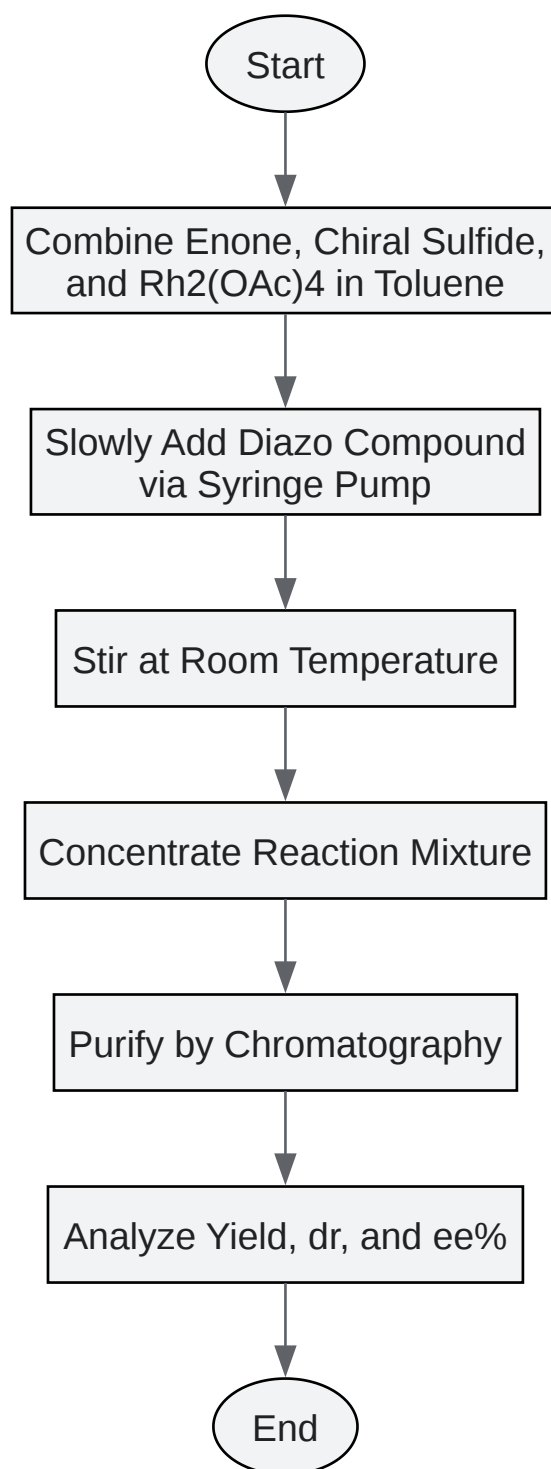


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Caption: Mechanism of the Corey-Chaykovsky Epoxidation.







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- To cite this document: BenchChem. [Catalytic Enantioselective Corey-Chaykovsky Reaction: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8643921#catalytic-enantioselective-corey-chaykovsky-reaction]

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